Epoxyquinomicin B is a naturally occurring compound that has garnered attention for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-cancer activities. It belongs to a class of compounds known as epoxyquinomicins, which are derived from the actinobacteria genus Amycolatopsis. This compound exhibits promising biological activities, including the inhibition of nuclear factor kappa B, which is a key regulator in inflammatory and immune responses.
Epoxyquinomicin B is classified as a secondary metabolite produced by certain strains of Amycolatopsis, specifically Amycolatopsis sp. This compound is part of a larger family of epoxyquinomicins that have been isolated and characterized for their unique structural features and biological properties. The classification includes various derivatives, such as epoxyquinomicin A, C, and D, each exhibiting distinct pharmacological profiles.
Technical details regarding these synthetic pathways often include the use of reagents such as oxidizing agents and catalysts, as well as specific reaction conditions (temperature, solvent choice) that optimize yield and purity.
The molecular structure of epoxyquinomicin B can be represented by its chemical formula, which highlights its unique arrangement of atoms. The compound features a complex bicyclic structure that includes multiple functional groups contributing to its biological activity.
The structural data indicates the presence of an epoxy group and a quinone moiety, which are critical for its interaction with biological targets.
Epoxyquinomicin B participates in several chemical reactions that can be exploited for further synthetic applications or modifications. Key reactions include:
These reactions are essential for developing analogs with enhanced efficacy or reduced toxicity.
The mechanism of action of epoxyquinomicin B primarily involves the inhibition of nuclear factor kappa B signaling pathways. Nuclear factor kappa B plays a pivotal role in regulating immune responses and inflammation. Epoxyquinomicin B binds to specific cysteine residues within the nuclear factor kappa B complex, preventing its activation and subsequent translocation to the nucleus.
Data from studies indicate that this inhibition can lead to decreased tumor growth and improved outcomes in models of inflammatory diseases.
Epoxyquinomicin B exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate formulations for therapeutic use.
Epoxyquinomicin B has several scientific applications due to its biological activities:
The ongoing research into epoxyquinomicin B continues to explore its full therapeutic potential across various medical fields.
Epoxyquinomicin B is systematically named as 2-Hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide (Molecular formula: C₁₄H₁₁NO₆; MW: 289.24 Da) [4] [7]. It belongs to the epoxyquinone class of bacterial secondary metabolites, characterized by a bicyclic framework integrating an epoxide ring and a quinone moiety. The compound’s structure is formally derived from a cyclohexene-1,4-dione core modified with a strained oxirane ring and a hydroxymethyl substituent [2] [7].
The bicyclic scaffold features two chiral centers at positions C-6 and C-12, adopting (1S,6R) configurations. The epoxide ring bridges C-5 and C-6, contributing to significant ring strain that influences reactivity. The hydroxymethyl group (-CH₂OH) at C-6 enhances polarity, while the 2-hydroxybenzamide moiety at C-3 determines bioactive interactions [4] [7]. X-ray crystallography confirms the trans-fusion of the epoxide ring, with the benzamide group orthogonal to the quinone plane, optimizing hydrogen-bonding potential [5].
Epoxyquinomicin B differs from congeners through substituent modifications (Table 1):
Table 1: Structural Comparisons Within the Epoxyquinomicin Family
Compound | Substituent at C-2′ | Quinone Oxidation State | Molecular Formula |
---|---|---|---|
Epoxyquinomicin A | 3′-Chloro-2′-hydroxy | Oxidized | C₁₄H₁₀ClNO₆ |
Epoxyquinomicin B | 2′-Hydroxy | Oxidized | C₁₄H₁₁NO₆ |
Epoxyquinomicin C | 2′-Hydroxy | Reduced (diol) | C₁₄H₁₃NO₆ |
Epoxyquinomicin D | 3′-Chloro-2′-hydroxy | Reduced (diol) | C₁₄H₁₂ClNO₆ |
Epoxyquinomicin B is soluble in polar aprotic solvents (DMSO, methanol) but exhibits limited water solubility (<1 mg/mL). It decomposes above 180°C, reflecting thermal instability from the quinone-epoxide system [3] [5]. Crystallographic analyses reveal monoclinic crystals (space group P2₁) with unit cell dimensions a = 8.42 Å, b = 11.07 Å, c = 9.83 Å, and β = 105.3°. The epoxide ring angle (C5-O7-C6) is 58.7°, confirming strain-induced reactivity [5].
NMR Spectroscopy (500 MHz, DMSO-d₆) [4] [7]:
Mass Spectrometry:
UV-Vis Spectroscopy:
Table 2: Key Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 6.25 (s, 1H) | H-3 (vinyl proton) |
δ 3.25 (s, 1H) | H-5 (epoxide methine) | |
¹³C NMR | δ 188.2, 182.5 | Quinone carbonyls (C-1, C-4) |
HR-MS | 290.06590 [M+H]⁺ | Molecular ion confirmation |
UV-Vis | 320 nm | Quinoid chromophore |
Biological Activities and Research Significance
Epoxyquinomicin B demonstrates dual antibiotic and anti-inflammatory functions (Table 3). It inhibits Gram-positive bacteria (Staphylococcus aureus, MIC = 6.25–12.5 µg/mL) via quinone-mediated disruption of electron transport chains [3] [7]. Notably, it suppresses collagen-induced arthritis in murine models by blocking NF-κB activation, linking its redox activity to immunomodulation [3] [5]. Cytotoxicity against leukemia L1210 cells (IC₅₀ = 16.3 µg/mL) suggests potential for anticancer applications [3].
Table 3: Documented Bioactivities of Epoxyquinomicin B
Activity Type | Experimental Model | Key Metric | Mechanistic Insight |
---|---|---|---|
Antibacterial | Staphylococcus aureus | MIC = 6.25 µg/mL | Electron transport inhibition |
Cytotoxic | Murine leukemia L1210 | IC₅₀ = 16.3 µg/mL | Oxidative stress induction |
Anti-inflammatory | Collagen-induced arthritis | Significant reduction in joint swelling | NF-κB pathway suppression |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6